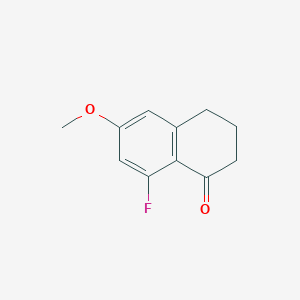

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-FMDN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug discovery.

科学的研究の応用

Direct Iodination and Fluorination Techniques

Research into derivatives of 3,4-dihydronaphthalen-1(2H)-one, including those with methoxy substituents, has led to efficient regioselective iodination techniques. These methods utilize elemental iodine activated by specific catalysts in methanol, highlighting the compound's versatility in halogenation reactions (Jereb et al., 2003). Furthermore, fluorine addition to fluorinated naphthalene derivatives using xenon difluoride at room temperature demonstrates the compound's potential in creating fluorinated organic molecules, offering pathways to novel chemical entities (Zajc & Zupan, 1982).

Synthesis of Anti-inflammatory and Fluorine-substituted Derivatives

The synthesis of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives from α,β-unsaturated ketones, including 3,4-dihydronaphthalen-1(2H)-one, has been explored. These derivatives have shown potential in improving solubility and demonstrating significant anti-inflammatory activity, indicating the compound's applicability in medicinal chemistry (Sun et al., 2019).

Applications in Organic Synthesis

The compound's derivatives have been utilized in organic synthesis, such as the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives. These methodologies offer new routes to enantioenriched compounds, which are valuable in drug development and synthetic chemistry (Lázaro et al., 2016).

Photoreactions and Fluorination in Organic Media

Explorations into the photoreactions of aromatic compounds, including fluoronitronaphthalenes and methoxynitronaphthalenes, reveal the activating effect of specific substituents on photosubstitution reactions. These findings contribute to a deeper understanding of photoreactivity and its application in synthesis (Lammers & Cornelisse, 1977). Additionally, efficient regioselective alpha-phenylation of carbonyl compounds using fluorotetraphenylbismuth demonstrates innovative approaches to fluorination in organic synthesis (Ooi et al., 2003).

特性

IUPAC Name |

8-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNZGGLUHRUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCC2)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2840292.png)

![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)

![2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840301.png)

![Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrophenyl)formamido]propanoate](/img/structure/B2840305.png)

![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)